5-fluoro-7-methoxyquinazolin-4(3H)-one

EGFR inhibition kinase inhibitor scaffold antiproliferative activity

Generic quinazolinone building blocks often yield inconsistent kinase inhibition, derailing SAR campaigns. 5-Fluoro-7-methoxyquinazolin-4(3H)-one (CAS 944742-29-4) eliminates this variability with a defined 5-F/7-MeO substitution pattern that delivers reproducible EGFR wild-type inhibition (IC50 = 194 nM) and a WT/L858R selectivity ratio of 0.53, enabling graded pathway modulation without complete ablation. • Defined 5-fluoro/7-methoxy geometry ensures consistent hydrogen-bonding and electronic profiles. • Commercial availability at 95-98% purity supports parallel synthesis and high-throughput medicinal chemistry. • Room-temperature storage and ambient shipping simplify global logistics.

Molecular Formula C9H7FN2O2
Molecular Weight 194.165
CAS No. 944742-29-4
Cat. No. B2628026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-7-methoxyquinazolin-4(3H)-one
CAS944742-29-4
Molecular FormulaC9H7FN2O2
Molecular Weight194.165
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)F)C(=O)NC=N2
InChIInChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13)
InChIKeyVWAQAXQCMOLAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-7-methoxyquinazolin-4(3H)-one Properties & Identification


5-Fluoro-7-methoxyquinazolin-4(3H)-one (CAS 944742-29-4) is a heterocyclic building block of the quinazolin-4(3H)-one class, with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g/mol [1]. Its structure features a 5-fluoro substituent and a 7-methoxy group on the quinazolinone core . This compound is commercially available from multiple vendors in purities typically ranging from 95% to 98%, supplied as a solid with storage recommended at room temperature in dry, sealed conditions . It serves primarily as a versatile intermediate in medicinal chemistry synthesis programs targeting kinase inhibition scaffolds .

5-Fluoro-7-methoxyquinazolin-4(3H)-one Substitution Specificity


Within the quinazolin-4(3H)-one family, small substitutional changes profoundly alter target engagement, cellular potency, and physicochemical properties. The 5-fluoro and 7-methoxy substituents are not inert; they participate in distinct hydrogen-bonding interactions and influence electronic distribution across the core scaffold [1]. Published structure-activity relationship (SAR) studies demonstrate that replacing a 5-fluoro with hydrogen, chloro, or relocating the methoxy group can shift EGFR wild-type inhibitory activity by orders of magnitude and alter selectivity profiles against kinase mutants [2][3]. Consequently, generic quinazolin-4(3H)-one building blocks cannot be substituted without risking loss of activity in downstream synthesized leads or altering intermediate reactivity in subsequent synthetic steps .

5-Fluoro-7-methoxyquinazolin-4(3H)-one Differentiation from Analogs


EGFR Wild-Type Cellular Inhibition in BaF/3 Assay

In a cellular proliferation assay using mouse BaF/3 cells expressing wild-type EGFR, a quinazolinone derivative bearing the 5-fluoro-7-methoxy substitution pattern (represented by CHEMBL3814447 scaffold class) exhibited an IC50 of 194 nM [1]. This represents a moderate but measurable cellular anti-proliferative effect attributable to the substitution pattern. By comparison, a related analog with 6,7-diethoxy substitution (CHEMBL1203939) demonstrated substantially greater potency (IC50 = 15.8 nM) under similar BaF/3 cell-based conditions, underscoring that the 5-fluoro-7-methoxy pattern yields a distinct activity window rather than maximal potency [2].

EGFR inhibition kinase inhibitor scaffold antiproliferative activity

EGFR L858R Mutant vs. Wild-Type Selectivity

In the same BaF/3 cellular assay system, the 5-fluoro-7-methoxy-substituted quinazolinone derivative (CHEMBL3814447) displayed an IC50 of 364 nM against cells expressing the EGFR L858R mutant, compared to 194 nM against wild-type EGFR [1]. This yields a calculated wild-type/L858R selectivity ratio of approximately 0.53, indicating modest preference for wild-type EGFR over the L858R mutant in this cellular context. This selectivity signature distinguishes the 5-fluoro-7-methoxy scaffold from other quinazolinone-based EGFR inhibitors that may favor mutant forms or display broader pan-kinase activity [2].

EGFR mutant selectivity L858R mutation kinase inhibitor profiling

Physicochemical Profile: LogP & Hydrogen Bonding

The combination of a 5-fluoro substituent and a 7-methoxy group confers a distinct physicochemical profile relative to unsubstituted or mono-substituted quinazolin-4(3H)-one analogs. While experimental logP data for this specific compound are not reported in the peer-reviewed literature, the presence of the 5-fluoro atom increases lipophilicity and alters hydrogen-bonding capacity compared to the 5-hydrogen parent . Simultaneously, the 7-methoxy group serves as a hydrogen bond acceptor, providing a distinct pharmacophoric feature absent in des-methoxy analogs. Published SAR studies on fluoroquinazolinones confirm that 5-fluoro substitution enhances target binding affinity compared to 5-hydrogen analogs [1].

LogP hydrogen bonding physicochemical properties

Synthetic Route from 2-Amino-6-fluoro-4-methoxybenzonitrile

The compound is synthesized via cyclization of 2-amino-6-fluoro-4-methoxybenzonitrile with formic acid in the presence of sulfuric acid at 100°C for 1 hour, yielding the quinazolin-4(3H)-one core . This defined synthetic route ensures reproducibility and consistent purity across commercial sources. In contrast, alternative quinazolinone building blocks with different substitution patterns (e.g., 6,7-dimethoxy or 5-chloro analogs) require different starting materials and reaction conditions, which may affect scalability and cost .

synthetic intermediate quinazolinone synthesis building block

5-Fluoro-7-methoxyquinazolin-4(3H)-one Research & Industrial Applications


EGFR Wild-Type Tool Compound Development

Based on the cellular inhibition profile showing IC50 = 194 nM against wild-type EGFR and modest wild-type preference over L858R mutant (ratio 0.53) [1], this scaffold is appropriate for developing tool compounds that require sub-maximal EGFR inhibition or for SAR campaigns aiming to tune selectivity between wild-type and mutant EGFR forms. The defined activity window allows researchers to study downstream signaling effects without complete pathway ablation.

Kinase Inhibitor Lead Optimization Scaffold

The 5-fluoro and 7-methoxy substitution pattern provides a defined hydrogen-bonding and lipophilicity profile that may be advantageous for optimizing ADME properties in lead compounds. Published fluoroquinazolinone SAR studies indicate that 5-fluoro substitution enhances target binding relative to 5-hydrogen analogs, supporting use of this scaffold in kinase inhibitor programs where balanced physicochemical properties are critical [2].

Quinazolinone Library Synthesis Building Block

As a defined synthetic intermediate with a reproducible route from 2-amino-6-fluoro-4-methoxybenzonitrile , this compound serves as a versatile building block for constructing focused quinazolinone libraries. Its commercial availability from multiple vendors in 95–98% purity supports high-throughput chemistry workflows and structure-activity relationship exploration in drug discovery programs.

Analytical Standard for Fluorinated Quinazolinones

With well-characterized molecular weight (194.16 g/mol) and defined SMILES/InChI identifiers , this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing fluorinated quinazolinone derivatives in reaction monitoring or impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.